2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)-
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Overview
Description
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- is a complex organic compound with a unique structure. It is a derivative of fluoranthene, a polycyclic aromatic hydrocarbon. The compound features a bromine atom and two benzoate groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- typically involves multiple steps. The starting material, fluoranthene, undergoes bromination to introduce the bromine atom at the 10b position. This is followed by dihydroxylation to form the diol at the 2,3 positions. Finally, esterification with benzoic acid yields the dibenzoate derivative.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- can undergo various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form diketones.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Formation of diketones.
Reduction: Formation of hydrogen derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the production of advanced materials and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of 2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- involves its interaction with specific molecular targets. The bromine atom and diol groups can form hydrogen bonds and other interactions with proteins and enzymes, affecting their function. The compound may also participate in redox reactions, influencing cellular pathways and signaling.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-2,3,5,6-tetrafluorobenzene: Another brominated aromatic compound with different substitution patterns.
Fluoranthene derivatives: Compounds with similar polycyclic aromatic structures but different functional groups.
Uniqueness
2,3-Fluoranthenediol, 10b-bromo-1,2,3,10b-tetrahydro-, dibenzoate, (2alpha,3beta,10balpha)- is unique due to its specific combination of bromine, diol, and dibenzoate groups. This unique structure imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
85923-84-8 |
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Molecular Formula |
C30H21BrO4 |
Molecular Weight |
525.4 g/mol |
IUPAC Name |
[(2S,3S,10bS)-3-benzoyloxy-10b-bromo-2,3-dihydro-1H-fluoranthen-2-yl] benzoate |
InChI |
InChI=1S/C30H21BrO4/c31-30-18-25(34-28(32)19-10-3-1-4-11-19)27(35-29(33)20-12-5-2-6-13-20)23-16-9-15-22(26(23)30)21-14-7-8-17-24(21)30/h1-17,25,27H,18H2/t25-,27-,30-/m0/s1 |
InChI Key |
CFBUKFHQPDFQTA-XXJPWZBZSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](C2=CC=CC3=C2[C@]1(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Canonical SMILES |
C1C(C(C2=CC=CC3=C2C1(C4=CC=CC=C34)Br)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 |
Origin of Product |
United States |
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